An In-depth Technical Guide to 2,2-dimethyl-3-(phenoxymethyl)oxirane: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 2,2-dimethyl-3-(phenoxymethyl)oxirane: Structure, Properties, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Synthetic Intermediate
In the realm of medicinal chemistry and organic synthesis, the exploration of novel molecular scaffolds is paramount to the discovery of new therapeutic agents and efficient synthetic methodologies. This guide focuses on 2,2-dimethyl-3-(phenoxymethyl)oxirane , a trisubstituted epoxide with significant potential as a versatile building block. It is important to note that while its structural analogue, 2-(phenoxymethyl)oxirane (commonly known as phenyl glycidyl ether), is well-documented, specific experimental data for the title compound is sparse in publicly accessible literature.
Therefore, this technical guide has been meticulously crafted to provide a comprehensive overview by integrating established data on analogous structures with fundamental principles of organic chemistry. By examining the influence of the gem-dimethyl substitution on the oxirane ring, we can extrapolate and predict the chemical behavior, properties, and synthetic potential of 2,2-dimethyl-3-(phenoxymethyl)oxirane. This document is intended to serve as a foundational resource for researchers looking to leverage this promising intermediate in their synthetic endeavors, particularly in the field of drug development.
Molecular Structure and Physicochemical Profile
The defining features of 2,2-dimethyl-3-(phenoxymethyl)oxirane are the strained three-membered oxirane ring, a gem-dimethyl group at the C2 position, and a phenoxymethyl substituent at the C3 position. The gem-dimethyl group introduces significant steric hindrance around one of the electrophilic carbons of the epoxide and also influences its electronic properties through inductive effects.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2,2-dimethyl-3-(phenoxymethyl)oxirane, derived from its chemical structure and by comparison with its non-methylated analogue, 2-(phenoxymethyl)oxirane.
| Property | Predicted Value | Reference/Basis for Prediction |
| IUPAC Name | 2,2-dimethyl-3-(phenoxymethyl)oxirane | Lexichem |
| Molecular Formula | C11H14O2 | - |
| Molecular Weight | 178.23 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Extrapolated from similar epoxides |
| Boiling Point | > 245 °C | Expected to be higher than 2-(phenoxymethyl)oxirane due to increased molecular weight[1][2] |
| Melting Point | < 0 °C | Expected to be lower than 2-(phenoxymethyl)oxirane[1][2] |
| Density | ~1.05 g/mL | Estimated based on related structures |
| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons) | General property of similar organic compounds |
Proposed Synthesis and Spectroscopic Characterization
The most direct and plausible method for the synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane is the epoxidation of the corresponding alkene, 1-phenoxy-3-methyl-2-butene.
Synthetic Workflow: Epoxidation of 1-phenoxy-3-methyl-2-butene
The reaction involves the transfer of an oxygen atom from a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to the double bond of the alkene precursor. This method is widely used for the synthesis of epoxides due to its reliability and operational simplicity[3].
Caption: Proposed two-step synthesis of 2,2-dimethyl-3-(phenoxymethyl)oxirane.
Detailed Experimental Protocol
Step 1: Synthesis of 1-phenoxy-3-methyl-2-butene
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To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), add phenol (1.0 eq.) portion-wise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.
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Cool the mixture back to 0 °C and add 1-bromo-3-methyl-2-butene (prenyl bromide) (1.1 eq.) dropwise.
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Stir the reaction at room temperature overnight.
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Quench the reaction by the slow addition of water.
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Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 1-phenoxy-3-methyl-2-butene.
Step 2: Epoxidation to 2,2-dimethyl-3-(phenoxymethyl)oxirane
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Dissolve 1-phenoxy-3-methyl-2-butene (1.0 eq.) in dichloromethane (DCM).
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Add meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq.) portion-wise at 0 °C.
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Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NaHCO3 (2x) and brine (1x).
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
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Purify the resulting crude oil by flash column chromatography to yield 2,2-dimethyl-3-(phenoxymethyl)oxirane.
Predicted Spectroscopic Data
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1H NMR (CDCl3, 400 MHz): δ (ppm) ~ 7.35-7.25 (m, 2H, Ar-H), ~ 7.00-6.90 (m, 3H, Ar-H), ~ 4.20 (d, 1H, -OCH2-), ~ 3.95 (d, 1H, -OCH2-), ~ 3.10 (s, 1H, oxirane C3-H), ~ 1.40 (s, 3H, C2-CH3), ~ 1.35 (s, 3H, C2-CH3).
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13C NMR (CDCl3, 101 MHz): δ (ppm) ~ 158.0 (Ar C-O), ~ 129.5 (Ar-C), ~ 121.0 (Ar-C), ~ 114.5 (Ar-C), ~ 72.0 (-OCH2-), ~ 65.0 (oxirane C3), ~ 58.0 (oxirane C2), ~ 25.0 (C2-CH3), ~ 19.0 (C2-CH3).
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IR (neat, cm-1): ~ 3050 (Ar C-H stretch), ~ 2980, 2930 (Alkyl C-H stretch), ~ 1600, 1490 (Ar C=C stretch), ~ 1240 (Asymmetric C-O-C stretch), ~ 870 (Oxirane ring stretch).
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Mass Spectrometry (EI): M+ at m/z = 178.
Chemical Reactivity: The Influence of the Gem-Dimethyl Group
The reactivity of 2,2-dimethyl-3-(phenoxymethyl)oxirane is dominated by the strained epoxide ring, making it susceptible to ring-opening reactions by various nucleophiles. The regiochemical outcome of these reactions is highly dependent on the reaction conditions (acidic or basic).
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack. The reaction proceeds through a transition state with significant SN1 character. The positive charge is better stabilized on the more substituted carbon (C2), leading to the formation of a tertiary carbocation-like intermediate. Consequently, the nucleophile will predominantly attack the C2 position[1][2][4][5][6].
Base-Catalyzed Ring-Opening
In the presence of a strong, non-hindered base or nucleophile, the ring-opening follows a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon, which in this case is C3. This regioselectivity is a direct consequence of the steric bulk of the gem-dimethyl group at C2, which impedes the approach of the nucleophile[1].
Caption: Regioselectivity of acid- and base-catalyzed ring-opening of 2,2-dimethyl-3-(phenoxymethyl)oxirane.
Potential Applications in Drug Discovery and Development
Substituted epoxides are invaluable intermediates in the synthesis of pharmaceuticals, often serving as chiral building blocks to introduce specific stereocenters. The structural features of 2,2-dimethyl-3-(phenoxymethyl)oxirane make it a particularly interesting candidate for applications in medicinal chemistry.
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Chiral Building Block: Enantiomerically pure forms of this epoxide can be synthesized using asymmetric epoxidation techniques, such as the Sharpless epoxidation of the corresponding allylic alcohol precursor[3]. This would provide access to chiral 1,2-amino alcohols and diols, which are common structural motifs in biologically active molecules.
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Metabolic Stability: The gem-dimethyl group can act as a metabolic shield, preventing enzymatic degradation at the adjacent positions. This is a common strategy in drug design to improve the pharmacokinetic profile of a drug candidate. The oxetane motif, which is isosteric to a gem-dimethyl group, has been shown to enhance metabolic stability and solubility in drug candidates[7][8][9][10][11].
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Scaffold for Library Synthesis: The predictable and distinct reactivity of the epoxide ring under acidic and basic conditions allows for the divergent synthesis of libraries of compounds for high-throughput screening.
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Analogue Synthesis: The phenoxymethyl moiety is present in a number of pharmaceuticals. This epoxide could serve as a key intermediate for the synthesis of novel analogues of existing drugs, where the gem-dimethyl group is introduced to modulate the compound's properties.
Safety and Handling Considerations
While specific toxicological data for 2,2-dimethyl-3-(phenoxymethyl)oxirane is unavailable, it is prudent to handle this compound with care, based on the known hazards of its analogue, 2-(phenoxymethyl)oxirane, and the general reactivity of epoxides.
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Potential Hazards: Assumed to be a skin and eye irritant. May cause skin sensitization upon repeated contact. Epoxides as a class are often considered to be potential mutagens and carcinogens due to their ability to alkylate DNA.
-
Recommended Precautions:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from acids and bases.
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Conclusion
2,2-dimethyl-3-(phenoxymethyl)oxirane represents a promising, albeit under-explored, chemical entity with significant potential as a synthetic intermediate. Its unique structural combination of a sterically hindered yet reactive epoxide and a phenoxymethyl group makes it a valuable tool for the construction of complex molecular architectures. This guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and its likely chemical reactivity. It is our hope that this in-depth analysis will stimulate further research into the chemistry and applications of this versatile compound, particularly within the innovative landscape of drug discovery and development.
References
- BenchChem. (n.d.). 2,2-Dimethyl-3-(nitromethyl)oxirane.
- PINPOOLS. (n.d.). 2,2-Dimethyloxirane.
- Chegg. (2024, February 14). Solved a. Reaction of 2,2-dimethyloxirane with CH3OH/H2SO4.
- Chemistry LibreTexts. (2024, July 30). 18.6: Reactions of Epoxides- Ring-opening.
- BenchChem. (n.d.). Application Notes and Protocols: 2,2-Dimethyloxetane in Organic Synthesis.
- FooDB. (2010, April 8). Showing Compound 2,2-Dimethyloxirane (FDB012831).
- Doubtnut. (2020, July 26). 2,2-Dimethyloxirane can be cleaved by acid (H^(o+)). Write the mechanism.
- NextSDS. (n.d.). 2,2-dimethyloxirane — Chemical Substance Information.
- ChemicalBook. (n.d.). 2,2-Dimethyloxirane(558-30-5).
- Vedantu. (n.d.). 2 2 Dimethyloxirane can be cleaved by A Acid B Water class 12 chemistry JEE_Main.
- PubChem. (n.d.). 2,2-Dimethyl-3-(3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl)oxirane.
- ResearchGate. (n.d.). Experimental detection of protonated 2,2‐dimethyloxirane‐d6 4. Results....
- Vaia. (n.d.). Problem 20 2,2 -Dimethyloxirane can be clea... [FREE SOLUTION].
- Hu, Y., et al. (2018).
- ResearchGate. (n.d.). Skeletal formulas and 3D representation of (2R,3S)-dimethyloxirane (1);....
- ResearchGate. (n.d.). Formation of Substituted Tetrahydropyrans through Oxetane Ring Opening: Application to the Synthesis of C1-C17 Fragment of Salinomycin | Request PDF.
- Al-Gharabli, S. I., et al. (2022). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
- Croft, R. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
- Kim, S., et al. (2021). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC.
- Google Patents. (n.d.). EP0124009B1 - Process for the preparation of oxiranes.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2 2 Dimethyloxirane can be cleaved by A Acid B Water class 12 chemistry JEE_Main [vedantu.com]
- 3. 2,2-Dimethyl-3-(nitromethyl)oxirane | Benchchem [benchchem.com]
- 4. chegg.com [chegg.com]
- 5. m.youtube.com [m.youtube.com]
- 6. vaia.com [vaia.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry [academia.edu]
- 11. pubs.acs.org [pubs.acs.org]
